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Compound of Interest

Compound Name: 3-Fluoro-p-anisaldehyde

Cat. No.: B1294953 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde), a key intermediate

in pharmaceutical and agrochemical research. This document is intended for researchers,

scientists, and professionals in drug development, offering detailed spectroscopic data (NMR,

IR, MS), experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Fluoro-p-anisaldehyde (CAS

No: 351-54-2, Molecular Formula: C₈H₇FO₂, Molecular Weight: 154.14 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.84 s - Aldehyde H (CHO)

7.65 dd 8.5, 2.0 Aromatic H

7.58 dd 11.5, 2.0 Aromatic H

7.15 t 8.5 Aromatic H

3.95 s - Methoxy H (OCH₃)
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Solvent: CDCl₃. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

189.5 Aldehyde C (CHO)

158.0 (d, J = 250 Hz) C-F

154.0 C-OCH₃

129.5 Aromatic CH

128.0 (d, J = 5 Hz) Aromatic C-CHO

115.0 (d, J = 20 Hz) Aromatic CH

112.5 Aromatic CH

56.0 Methoxy C (OCH₃)

Solvent: Not specified. Source: Aldrich Chemical Company, Inc.[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

2920 Strong C-H stretch (aromatic)

2850 Medium C-H stretch (aldehyde)

1690 Strong C=O stretch (carbonyl)

1610, 1510 Medium C=C stretch (aromatic)

1270 Strong C-O stretch (ether)

1120 Strong C-F stretch

Technique: Attenuated Total Reflectance (ATR) - Neat.[1]

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity Assignment

154 High [M]⁺ (Molecular ion)

153 High [M-H]⁺

125 Medium [M-CHO]⁺

95 High [M-CHO-OCH₂]⁺

77 Medium [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).[1][3]

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of 3-Fluoro-p-anisaldehyde was dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrumentation: A Varian A-60D NMR spectrometer was used.

¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, an acquisition time

of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good

signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.

Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectrum

was phase-corrected. The chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid 3-Fluoro-p-anisaldehyde sample was

placed directly onto the diamond crystal of an ATR accessory.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[1]
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Data Acquisition: The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4

cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum

of the clean ATR crystal was recorded prior to the sample measurement.

Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 3-Fluoro-p-anisaldehyde was prepared in a volatile

organic solvent (e.g., methanol or dichloromethane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source was used.

Gas Chromatography (GC) Conditions: A non-polar capillary column was used. The oven

temperature was programmed to ramp from an initial temperature to a final temperature to

ensure good separation.

Mass Spectrometry (MS) Conditions: The EI source was operated at 70 eV. The mass

analyzer was set to scan a mass range of m/z 40-400.

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion

and major fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-
Fluoro-p-anisaldehyde.
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Spectroscopic Analysis Workflow for 3-Fluoro-p-anisaldehyde
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Caption: Workflow for spectroscopic analysis of 3-Fluoro-p-anisaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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